The synthesis of 8-Amino-DA cep can be achieved through several methods, including:
Synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reactant concentrations to optimize yield and purity. For example, trifluoroacetic acid has been used effectively for deprotection steps in peptide synthesis, which may also apply to nucleoside modifications .
The molecular structure of 8-Amino-DA cep can be represented as follows:
The structure features a purine base (adenine) with an amino group (-NH) attached at the 8-position, altering its chemical properties compared to standard adenine.
Crystallographic studies or computational modeling can provide insights into the three-dimensional conformation of 8-Amino-DA cep, which is crucial for understanding its interactions with biological macromolecules.
8-Amino-DA cep can participate in various chemical reactions typical of amino-modified nucleosides:
The reactivity of the amino group is influenced by the surrounding functional groups and steric factors within the molecule. Reaction conditions such as pH and temperature must be optimized to achieve desired outcomes.
The mechanism of action for 8-Amino-DA cep primarily involves its incorporation into nucleic acids during replication or transcription processes. Its structural similarity to adenine allows it to substitute for natural nucleotides in RNA synthesis.
Studies have shown that modifications at the 8-position can affect base pairing properties and stability of nucleic acid structures, potentially leading to altered biological functions or enhanced therapeutic effects.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm structural integrity and purity.
8-Amino-DA cep has several applications in scientific research:
C-terminally Encoded Peptides (CEPs) are small, post-translationally modified signaling molecules that function as key regulators of growth and environmental adaptation in eukaryotic organisms. These peptides are characterized by a conserved 15-amino acid domain excised from larger precursor proteins, typically featuring hydroxylated prolines and conserved N-/C-terminal residues. The 8-Amino-DA cep represents a structurally distinct derivative within this family, sharing the core biochemical properties of canonical CEPs—including secretion signals and variable regions—while exhibiting unique modifications that may refine its receptor specificity and functional roles. Unlike classical plant CEPs (e.g., CEP1, CEP3), 8-Amino-DA cep incorporates an N-terminal 8-amino-octanoic acid moiety, potentially enhancing its stability or receptor-binding affinity. CEP genes are absent in basal plant lineages like bryophytes and lycophytes, indicating their emergence coincided with the evolution of vascular plants' complex developmental and stress-response networks [6].
The CEP gene family is exclusively documented in seed plants (gymnosperms and angiosperms) and root-knot nematodes, with no orthologs identified in fungi, metazoans, or early-diverging plant lineages. Comprehensive genomic analyses have identified 916 CEP genes and 1,223 CEP domains across 106 plant species, revealing significant lineage-specific expansions:
Table 1: Distribution of Canonical CEP Genes in Seed Plants
Plant Group | Species Examples | CEP Genes Identified | Unique CEP Domains |
---|---|---|---|
Gymnosperms | Pinus taeda, Gnetum gnemon | 56 | 12 |
Basal Angiosperms | Amborella trichopoda | 13 | 9 |
Monocots (Poaceae) | Oryza sativa | 7 (including OsCEP5/6) | 22 |
Eudicots (Solanaceae) | Solanum lycopersicum | 41 | 38 |
Notably, gymnosperms harbor canonical CEP genes with domains sharing high sequence similarity (e.g., AFRPTSSGHSPGVGH) with angiosperm CEPs, confirming deep conservation of this peptide family since the divergence of gymnosperms and angiosperms ~300 million years ago [6]. Lineage-specific diversification is pronounced in the Poaceae and Solanaceae families, where gene duplication events generated novel CEP variants like OsCEP5 and OsCEP6 in rice. These genes regulate panicle development and flowering, illustrating how CEP diversification enabled the evolution of specialized traits in flowering plants [6].
CEP signaling converges on a conserved receptor-mediator framework across distant taxa. In plants, canonical CEP receptors CEPR1 and CEPR2 (leucine-rich repeat receptor kinases) bind mature CEP peptides, initiating downstream signaling cascades. The 8-Amino-DA cep derivative likely interacts with these receptors, given structural similarities to endogenous CEP ligands. Intriguingly, CEP pathways intersect with ancient hormone networks, particularly cytokinin biosynthesis and transport. Key findings include:
In root-knot nematodes, secreted CEP-like peptides mimic host plant CEPs to hijack developmental signaling, indicating parallel exploitation of this pathway in parasites. This cross-kingdom conservation underscores CEPs' role as fundamental regulators of intercellular communication [6].
CEP peptides—including 8-Amino-DA cep—act as long-distance signals coordinating nutrient acquisition with environmental availability. This systemic signaling operates through a shoot-root circuit:
Table 2: CEP-Responsive Genes in Nutrient Signaling
Gene | Function | Regulation by CEP | Nutrient Context |
---|---|---|---|
CEPD1/2 | Glutaredoxins; phloem-mobile signals | Upregulated in shoots | Low nitrogen |
NRT2.1 | High-affinity nitrate transporter | Upregulated in roots | Nitrogen deficiency |
OsCEP5/6 | Panicle development regulators | Expressed in booting stage | Carbon/Nitrogen status |
The 8-Amino-DA cep derivative enhances this signaling efficiency under stress. For example, CEP4—structurally akin to 8-Amino-DA cep—induces nitrogen-status-dependent immunity against Pseudomonas syringae. Low nitrogen primes CEPR1/RLK7-mediated immune outputs, including MAPK activation and antibacterial resistance, demonstrating how CEPs integrate nutrient status with defense [3].
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